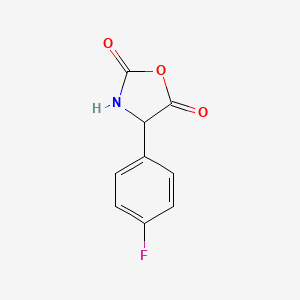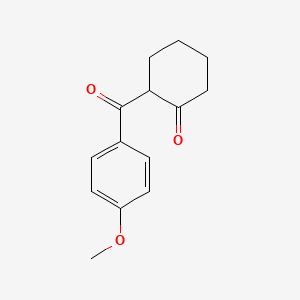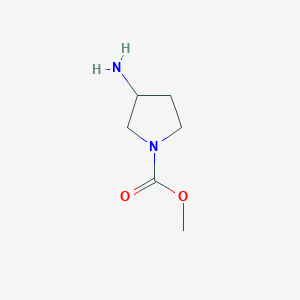
Methyl 3-aminopyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Methyl 3-aminopyrrolidine-1-carboxylate” is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, intermediates can be synthesized from tert-butyl 3-aminopyrrolidine-1-carboxylate by amidation, and the target compounds can be synthesized by deprotection and substitution reaction .Molecular Structure Analysis
The molecular formula of “this compound hydrochloride” is C6H13ClN2O2, and its molecular weight is 180.63 . The InChI code is 1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions . The type of reaction and the resulting products can depend on the specific substituents present on the pyrrolidine ring .Mécanisme D'action
Safety and Hazards
“Methyl 3-aminopyrrolidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Pyrrolidine derivatives, including “Methyl 3-aminopyrrolidine-1-carboxylate”, have significant potential for future drug discovery efforts . They can serve as versatile scaffolds for the design of new compounds with different biological profiles . For instance, they can be used as lead structures for developing new succinate dehydrogenase inhibitors .
Propriétés
Numéro CAS |
233764-45-9 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3 |
Clé InChI |
SSYCZLYRZHEWQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(C1)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



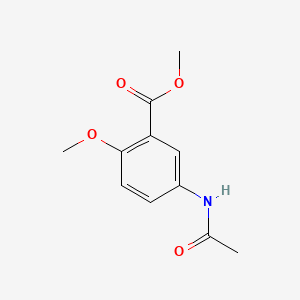
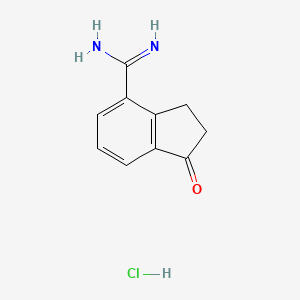
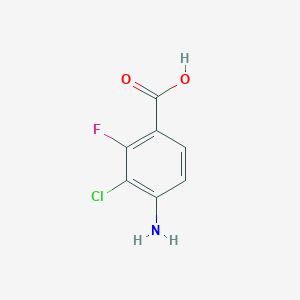
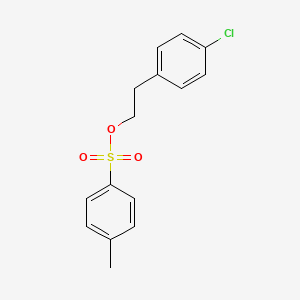
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B8806640.png)
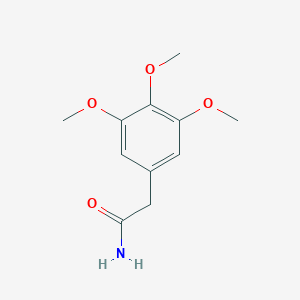
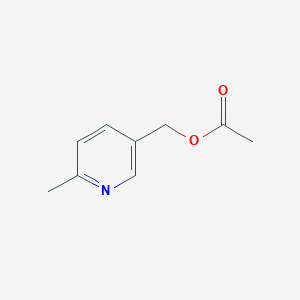
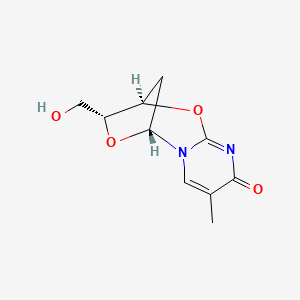
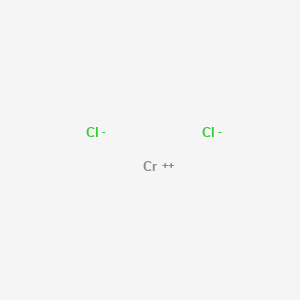
![Acetamide, N-[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B8806670.png)
